
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl butyrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of (2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonium group. These interactions can modulate biological pathways and lead to specific effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide: Similar in structure but with an ethoxy group instead of a butoxy group.
(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphanium bromide: Contains a tert-butoxy group, which can influence its reactivity and applications.
Uniqueness
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide is unique due to its specific butoxy group, which can affect its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
105286-26-8 |
|---|---|
Fórmula molecular |
C24H26BrO2P |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
(2-butoxy-2-oxoethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-3-19-26-24(25)20-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZGKLZAVSXMXCEZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



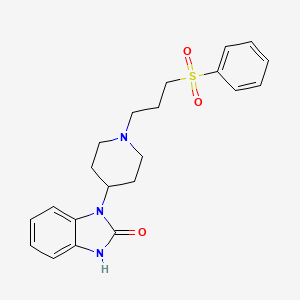


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)
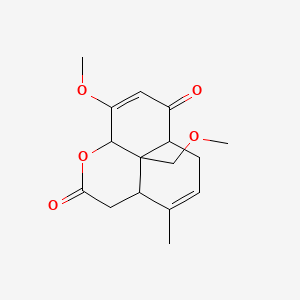


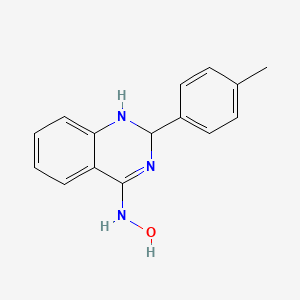
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
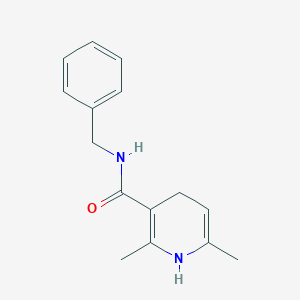
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
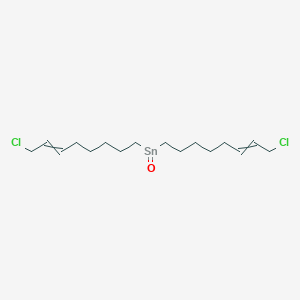
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
